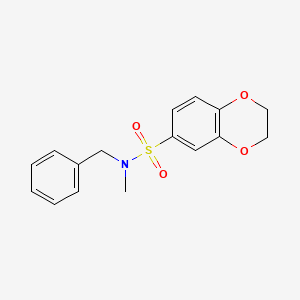![molecular formula C18H28N4O3S2 B5775433 N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a member of the thiourea class of compounds and is widely used in the field of neuroscience to study the effects of Parkinson's disease.
Mecanismo De Acción
MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain by the enzyme monoamine oxidase. MPP+ is selectively taken up by dopamine-producing neurons and causes their degeneration, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease in animal models closely resembles the human disease, including the loss of dopamine-producing neurons, motor impairment, and the formation of Lewy bodies. MPTP has also been shown to cause oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP is a well-established model for studying Parkinson's disease and has several advantages, including its ability to induce the disease rapidly and selectively in animal models. However, MPTP has several limitations, including its toxicity and the fact that it does not replicate all aspects of the human disease.
Direcciones Futuras
Future research on MPTP could focus on developing new animal models that better replicate the human disease, as well as testing potential treatments for Parkinson's disease using MPTP-induced animal models. Additionally, further studies on the oxidative stress and inflammation caused by MPTP could provide new insights into the underlying mechanisms of Parkinson's disease.
Métodos De Síntesis
The synthesis of MPTP involves the reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidine followed by the addition of morpholine and thiourea. The resulting compound is then purified using column chromatography to obtain pure MPTP.
Aplicaciones Científicas De Investigación
MPTP has been extensively used in scientific research to study the effects of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. MPTP is used to induce Parkinson's disease in animal models, which allows researchers to study the disease progression and test potential treatments.
Propiedades
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S2/c23-27(24,22-10-1-2-11-22)17-6-4-16(5-7-17)20-18(26)19-8-3-9-21-12-14-25-15-13-21/h4-7H,1-3,8-15H2,(H2,19,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYSZESOJHXMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Morpholin-4-yl)propyl]-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)

![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)



![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)

![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)

